
N-cyclopropyl-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclopropyl derivative of acetamide and is also known as CX-717. This compound has been extensively studied for its cognitive-enhancing properties and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(4-methylphenyl)acetamide has been studied extensively for its cognitive-enhancing properties. It has been shown to improve memory and learning in preclinical studies conducted on rats and mice. The compound has also been studied for its potential applications in treating Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. Additionally, it has been investigated for its potential use in enhancing cognitive performance in healthy individuals.
Mecanismo De Acción
The exact mechanism of action of N-cyclopropyl-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter involved in learning and memory processes. By modulating the activity of glutamate receptors, N-cyclopropyl-2-(4-methylphenyl)acetamide may enhance the functioning of the brain's memory and learning processes.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. Additionally, it has been shown to increase the activity of certain enzymes involved in the production of energy within cells. These effects may contribute to the cognitive-enhancing properties of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-2-(4-methylphenyl)acetamide in lab experiments is its ability to enhance cognitive function in preclinical studies. This may make it a valuable tool for studying the mechanisms underlying learning and memory processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-2-(4-methylphenyl)acetamide. One direction is to further investigate its potential applications in treating cognitive disorders such as Alzheimer's disease and ADHD. Another direction is to study its potential use in enhancing cognitive performance in healthy individuals. Additionally, further research is needed to determine the safety and efficacy of this compound in humans and to develop more effective synthesis methods.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-(4-methylphenyl)acetamide involves the reaction between 4-methylbenzoyl chloride and cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction yields N-cyclopropyl-4-methylbenzamide, which is then hydrolyzed to obtain N-cyclopropyl-2-(4-methylphenyl)acetamide. The purity of the compound can be improved by recrystallization using a suitable solvent.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)8-12(14)13-11-6-7-11/h2-5,11H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCALKMJMJVVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

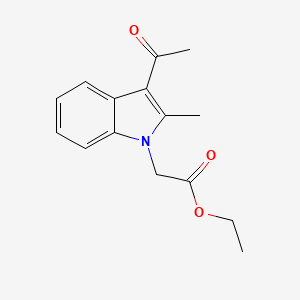
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)
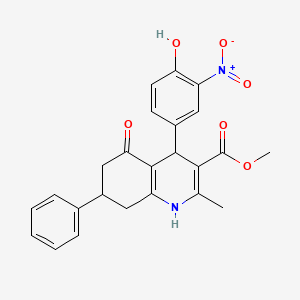
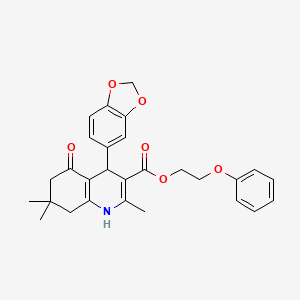
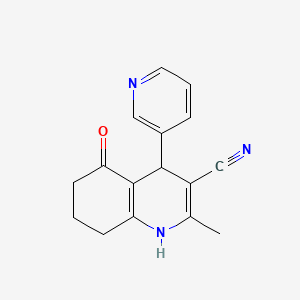
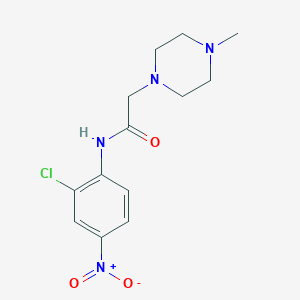
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)
![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5153049.png)
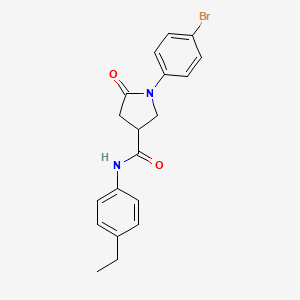
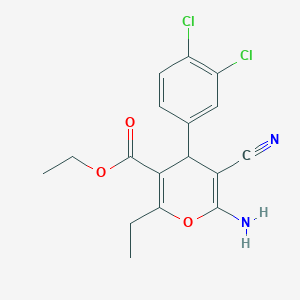
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)